6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4S/c19-15-9-5-4-8-14(15)12-24-17-11-10-16-20-21-18(23(16)22-17)13-6-2-1-3-7-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDWPQYLZAJVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 2-fluorobenzyl chloride with 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol in the presence of a base such as sodium hydroxide in ethanol . The reaction is carried out at room temperature for several hours, followed by acidification with hydrochloric acid to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted triazolopyridazine derivatives.
Scientific Research Applications
6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Studied for its antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.
Medicine: Investigated for its anticancer activity, particularly its ability to inhibit specific cancer cell lines.
Mechanism of Action
The mechanism of action of 6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . By inhibiting these kinases, the compound can induce apoptosis and inhibit the growth of cancer cells.
Comparison with Similar Compounds
Table 1: PDE4 Inhibitory Activity of Selected Triazolopyridazines
| Compound | PDE4 IC50 (nM) | Selectivity (vs. other PDEs) | Key Substituents |
|---|---|---|---|
| Compound 18 | <10 | >100-fold | 4-Methoxy-3-(tetrahydrofuran-3-yloxy) |
| 6-((2-Fluorobenzyl)thio)-3-Ph | N/A | N/A | 2-Fluorobenzylthio, Phenyl |
GABAA Receptor Modulation
Triazolopyridazines with fluorophenyl substituents show subtype-selective GABAA agonism:
- TPA023 (3-(2-Fluorophenyl)-6-(2-ethyl-triazolylmethoxy)-triazolo[4,3-b]pyridazine) : Binds preferentially to α2/α3 subunits (EC50 = 30–100 nM) over α1/α5, providing anxiolytic effects without sedation .
- 6-((2-Fluorobenzyl)thio)-3-phenyl derivative: The 2-fluorobenzylthio group may confer distinct binding interactions compared to TPA023’s triazolylmethoxy substituent.
BRD4 Bromodomain Inhibition
Triazolopyridazines have been explored as BRD4 inhibitors:
- Compound 5 ([1,2,4]triazolo[4,3-b]pyridazine core) : Displays IC50 = 1.2 µM against BRD4 BD1 in AlphaScreen assays. Substitutions at the 3- and 6-positions (e.g., aryl groups) are critical for binding .
- 6-((2-Fluorobenzyl)thio)-3-phenyl derivative : The 2-fluorobenzylthio group may sterically hinder interactions with BRD4’s acetyl-lysine binding pocket, reducing potency compared to smaller substituents like methyl or methoxy groups .
Table 2: BRD4 Inhibitory Activity of Triazolopyridazines
| Compound | BRD4 BD1 IC50 | Key Substituents |
|---|---|---|
| Compound 5 | 1.2 µM | Unspecified aryl groups |
| 6-((2-Fluorobenzyl)thio)-3-Ph | N/A | 2-Fluorobenzylthio, Phenyl |
Antimicrobial Activity
Triazolopyridazines with substituted phenyl groups exhibit moderate antimicrobial effects:
- 3-(4-Methoxyphenyl)-6-(4-methylbenzylidene)-triazolo[4,3-b]pyridazine (Compound 4f) : Shows MIC = 16 µg/mL against Staphylococcus aureus .
Biological Activity
6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound with a focus on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core with a fluorobenzyl thioether substituent, which is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 329.37 g/mol.
Biological Activity Overview
Research indicates that compounds containing the triazolo-pyridazine scaffold exhibit various biological activities, particularly in cancer treatment and kinase inhibition. The following sections detail specific findings related to the biological activities of this compound.
Anticancer Activity
-
Cytotoxicity : In vitro studies have shown that derivatives of triazolo-pyridazines can exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound demonstrated IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
Compound Cell Line IC50 (μM) 12e A549 1.06 ± 0.16 12e MCF-7 1.23 ± 0.18 12e HeLa 2.73 ± 0.33 - Mechanism of Action : The mechanism involves inhibition of key kinases such as c-Met, which is implicated in tumor progression and metastasis. The compound's structural features allow it to effectively bind to the active site of these kinases .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes related to cancer proliferation:
- c-Met Kinase : Inhibitory activity against c-Met kinase was reported with an IC50 value comparable to established inhibitors like Foretinib . This suggests potential applications in targeted cancer therapies.
Case Studies
Several studies have been conducted to evaluate the biological efficacy of related compounds:
- Synthesis and Evaluation : A study synthesized a series of triazolo-pyridazine derivatives and assessed their antiproliferative effects across multiple cancer cell lines. The most potent compounds showed significant inhibition of cell proliferation and induced apoptosis in treated cells .
- Tubulin Interaction : Some derivatives were shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase . This mechanism is critical for compounds aimed at treating cancers through microtubule-targeting strategies.
Q & A
Q. What are the standard synthetic routes for 6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis typically involves multi-step protocols, including:
- Nucleophilic substitution : Reaction of a halogenated pyridazine precursor with a thiol-containing intermediate (e.g., 2-fluorobenzyl thiol) under basic conditions to introduce the thioether group .
- Triazole ring formation : Cyclization via thermal or catalytic methods to construct the triazolo[4,3-b]pyridazine core, often using hydrazine derivatives or azide precursors .
- Purification : Column chromatography or recrystallization to isolate the final product.
Key intermediates should be characterized at each step using NMR and mass spectrometry to ensure fidelity .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm regiochemistry of the triazole and pyridazine rings .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- HPLC : Purity assessment (>95% recommended for biological assays) using reverse-phase chromatography with UV detection .
- Elemental analysis : Validate empirical formula consistency .
Q. What are the known biological activities associated with this compound?
While direct data on this compound is limited, structurally related triazolopyridazines exhibit:
- Kinase inhibition : Potency against tyrosine kinases linked to cancer progression .
- Antimicrobial activity : Activity against Gram-positive bacteria via membrane disruption .
- Anti-inflammatory effects : Modulation of COX-2 pathways in preliminary in vitro models .
Biological screening should include dose-response assays (IC₅₀ determination) and selectivity profiling against off-target enzymes .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and chemical goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency at 60–80°C .
- Catalysts : Use Cu(I) or Pd catalysts for triazole cyclization to reduce side products .
- pH control : Maintain basic conditions (pH 8–10) during thiol coupling to minimize oxidation .
- Real-time monitoring : Track reaction progress via TLC or in situ IR spectroscopy to terminate reactions at optimal conversion .
Q. How can researchers design experiments to identify the biological targets of this compound?
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Computational docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs .
- Proteomic profiling : Combine SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) with mass spectrometry to identify differentially expressed proteins post-treatment .
- Mutagenesis studies : Validate target engagement by testing activity against enzyme mutants .
Q. How should discrepancies in spectral data (e.g., NMR splitting patterns) be resolved?
- Variable temperature (VT) NMR : Resolve dynamic effects causing unexpected splitting by analyzing spectra at 25°C and 60°C .
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals and confirm spatial proximity of substituents .
- X-ray crystallography : Obtain single-crystal structures to unambiguously determine regiochemistry and conformation .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Substituent variation : Systematically modify the 2-fluorobenzyl or phenyl groups to assess steric/electronic effects on activity .
- Bioisosteric replacement : Replace the thioether group with sulfoxide or sulfone to evaluate metabolic stability .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using comparative molecular field analysis (CoMFA) .
Q. How can X-ray crystallography be utilized for structural elucidation?
- Crystal growth : Use vapor diffusion (e.g., sitting-drop method) with solvents like DCM/hexane to obtain diffraction-quality crystals .
- Data collection : Perform at 173 K to minimize thermal motion artifacts; achieve resolution ≤1.0 Å for accurate bond-length analysis .
- Refinement : Software suites (e.g., SHELXL) refine the model against diffraction data, ensuring R-factors <0.05 for high confidence .
Q. How can low yields in the final synthetic step be troubleshooted?
- Intermediate stability : Check for degradation of precursors via LC-MS; store intermediates at –20°C if labile .
- Side reactions : Add radical scavengers (e.g., BHT) during thiol coupling to prevent disulfide formation .
- Workup optimization : Use extraction with ethyl acetate/water (3×) to recover product efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
